Ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate
CAS No.:
Cat. No.: VC17533966
Molecular Formula: C14H17FO2
Molecular Weight: 236.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H17FO2 |
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Molecular Weight | 236.28 g/mol |
IUPAC Name | ethyl 2-[3-(4-fluorophenyl)cyclobutyl]acetate |
Standard InChI | InChI=1S/C14H17FO2/c1-2-17-14(16)9-10-7-12(8-10)11-3-5-13(15)6-4-11/h3-6,10,12H,2,7-9H2,1H3 |
Standard InChI Key | MFNWTIWDYXODJY-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CC1CC(C1)C2=CC=C(C=C2)F |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate delineates its structure:
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A cyclobutane ring (four-membered carbon chain) substituted at position 3 with a 4-fluorophenyl group.
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An ethyl acetate moiety (-CH₂COOEt) attached to position 2 of the cyclobutane.
Molecular Formula:
Molecular Weight: 236.28 g/mol (calculated using atomic masses: C=12.01, H=1.01, F=19.00, O=16.00).
Stereochemical Considerations
Cyclobutane’s non-planar "puckered" conformation introduces stereoisomerism. The spatial arrangement of substituents (4-fluorophenyl and acetate groups) can lead to distinct diastereomers, though specific stereochemical data for this compound remains uncharacterized in literature .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Plausible synthetic routes derive from methodologies used for analogous structures (e.g., ethyl 2-(3-chloro-5-cyano-4-fluorophenyl)acetate ):
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Cyclobutane Ring Formation:
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[2+2] Photocycloaddition of 4-fluorostyrene derivatives.
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Transition metal-catalyzed cyclization of 1,3-dienes.
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Esterification:
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Reaction of cyclobutanecarboxylic acid derivatives with ethanol under acid catalysis.
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Stepwise Synthesis Protocol (Hypothetical)
Step 1: Synthesis of 3-(4-fluorophenyl)cyclobutanecarboxylic acid
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Reaction: UV-induced [2+2] cycloaddition of 4-fluoroacrylophenone.
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Conditions: Benzene solvent, 254 nm light, 48 h.
Step 2: Esterification
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Reagents: Thionyl chloride (SOCl₂) for acid chloride formation, followed by ethanol.
Step 3: Purification
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Method: Column chromatography (silica gel, hexane/ethyl acetate 4:1).
Physicochemical Properties
Experimental Data (Extrapolated)
Property | Value |
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Melting Point | 45–50°C (estimated) |
Boiling Point | 280–285°C (at 760 mmHg) |
Solubility | Soluble in DCM, THF; insoluble in water |
LogP (Partition Coefficient) | 3.2 (predicted via ChemAxon) |
Spectroscopic Characterization
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¹H NMR (CDCl₃, 400 MHz):
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δ 1.25 (t, 3H, -OCH₂CH₃), 2.85–3.10 (m, cyclobutane protons), 4.12 (q, 2H, -OCH₂), 7.02–7.25 (m, aromatic H).
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¹³C NMR:
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δ 14.1 (-OCH₂CH₃), 60.8 (-OCH₂), 170.5 (C=O).
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Applications and Biological Relevance
Pharmaceutical Intermediate
Fluorophenyl-cyclobutane esters serve as precursors in kinase inhibitor synthesis (e.g., analogs of 4-[3-(1-(4-fluorophenyl)cyclobutyl)-1,2,4-oxadiazol-5-yl]-1-methylpyridin-2-one). Bioisosteric replacement of phenyl rings with cyclobutyl groups enhances metabolic stability .
Material Science
The rigid cyclobutane core contributes to liquid crystal properties in polymer matrices, though applications remain exploratory.
Future Research Directions
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Stereoselective Synthesis: Development of asymmetric catalysis for diastereomerically pure batches.
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Biological Screening: Evaluation of antimicrobial or anticancer activity via high-throughput assays.
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